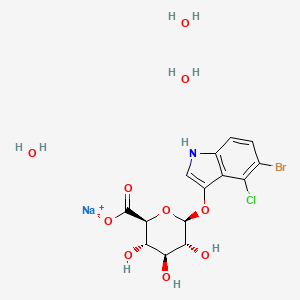
5-Bromo-4-chloro-3-indolyl b-D-glucuronide sodium salt trihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-chloro-3-indolyl b-D-glucuronide sodium salt trihydrate is a chromogenic substrate widely used in biochemical assays. It is particularly known for its application in detecting β-glucuronidase activity, where it produces a blue color upon enzymatic hydrolysis . This compound is valuable in various scientific fields, including microbiology, molecular biology, and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloro-3-indolyl b-D-glucuronide sodium salt trihydrate typically involves the reaction of 5-bromo-4-chloro-3-indolyl with b-D-glucuronic acid under controlled conditions. The reaction is carried out in the presence of a suitable base and solvent, followed by purification steps to obtain the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes the preparation of intermediate compounds, their subsequent reaction, and purification to achieve high purity levels. The final product is then crystallized and dried to obtain the trihydrate form .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-chloro-3-indolyl b-D-glucuronide sodium salt trihydrate primarily undergoes hydrolysis reactions catalyzed by β-glucuronidase. This enzymatic reaction results in the cleavage of the glucuronide moiety, leading to the formation of a blue-colored product .
Common Reagents and Conditions
The hydrolysis reaction typically requires the presence of β-glucuronidase enzyme, a suitable buffer (such as phosphate buffer), and optimal pH conditions (usually around pH 7.0). The reaction is carried out at a controlled temperature to ensure efficient enzymatic activity .
Major Products Formed
The major product formed from the hydrolysis of this compound is 5-Bromo-4-chloro-3-indolyl, which exhibits a blue color. This color change is used as an indicator of β-glucuronidase activity .
Scientific Research Applications
5-Bromo-4-chloro-3-indolyl b-D-glucuronide sodium salt trihydrate has a wide range of applications in scientific research:
Microbiology: It is used to detect and quantify β-glucuronidase activity in bacterial cultures, particularly in Escherichia coli.
Molecular Biology: The compound is employed in reporter gene assays to monitor gene expression and promoter activity.
Biochemistry: It serves as a substrate in enzyme kinetics studies to investigate the catalytic properties of β-glucuronidase.
Medical Research: The compound is used in diagnostic assays to detect β-glucuronidase activity in clinical samples.
Mechanism of Action
The mechanism of action of 5-Bromo-4-chloro-3-indolyl b-D-glucuronide sodium salt trihydrate involves its hydrolysis by the β-glucuronidase enzyme. The enzyme cleaves the glucuronide moiety, resulting in the release of 5-Bromo-4-chloro-3-indolyl, which then undergoes oxidation to form a blue-colored product. This color change is indicative of the presence and activity of β-glucuronidase .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-4-chloro-3-indolyl-b-D-glucuronic Acid, Cyclohexylammonium Salt: This compound is also a chromogenic substrate for β-glucuronidase but differs in its solubility and stability properties.
5-Bromo-4-chloro-3-indolyl-b-D-glucuronide, Cyclohexylammonium Salt: Similar in function but has different solubility characteristics compared to the sodium salt form.
Uniqueness
5-Bromo-4-chloro-3-indolyl b-D-glucuronide sodium salt trihydrate is unique due to its high solubility in water and its ability to produce a distinct blue color upon hydrolysis. These properties make it particularly useful in various biochemical assays where clear and immediate visual results are required .
Properties
Molecular Formula |
C14H18BrClNNaO10 |
|---|---|
Molecular Weight |
498.64 g/mol |
IUPAC Name |
sodium;(2S,3S,4S,5R,6S)-6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylate;trihydrate |
InChI |
InChI=1S/C14H13BrClNO7.Na.3H2O/c15-4-1-2-5-7(8(4)16)6(3-17-5)23-14-11(20)9(18)10(19)12(24-14)13(21)22;;;;/h1-3,9-12,14,17-20H,(H,21,22);;3*1H2/q;+1;;;/p-1/t9-,10-,11+,12-,14+;;;;/m0..../s1 |
InChI Key |
KSEGXDRRKCCCGG-BTCNKGGSSA-M |
Isomeric SMILES |
C1=CC(=C(C2=C1NC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O)Cl)Br.O.O.O.[Na+] |
Canonical SMILES |
C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)C(=O)[O-])O)O)O)Cl)Br.O.O.O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(1R,5Z)-5-[2-[(1R,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-(3-hydroxypropoxy)-4-methylidenecyclohexane-1,3-diol](/img/structure/B11926805.png)

![ethyl (1S,5S)-3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B11926813.png)






